1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Overview
Description
A4I, also known as Analysis for Innovators, is a compound that has gained significant attention in recent years due to its unique properties and potential applications. This compound is primarily used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of A4I involves several synthetic routes and reaction conditions. One common method is the oxidation of primary alcohols to aldehydes, followed by further oxidation to form the desired compound. This process typically involves the use of inorganic reagents such as chromium trioxide and potassium permanganate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain A4I .
Industrial Production Methods
On an industrial scale, A4I can be produced through the rearrangement of alkyl hydroperoxides. This method involves the direct air oxidation of hydrocarbons or the addition of hydrogen peroxide to double bonds, followed by sulfuric acid-induced rearrangement . This process is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
A4I undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide and potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions usually take place under mild conditions to prevent over-reduction.
Substitution: Halogenation reactions often involve reagents such as chlorine or bromine, with the reaction occurring under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives of A4I. These products are valuable intermediates for further chemical synthesis and applications.
Scientific Research Applications
A4I has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and as a tool for probing cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of A4I involves its interaction with specific molecular targets and pathways. It primarily acts by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
A4I can be compared with other similar compounds, such as aldehydes and ketones. While these compounds share some structural similarities, A4I is unique due to its specific reactivity and applications. Similar compounds include formaldehyde, acetaldehyde, and benzaldehyde .
Properties
IUPAC Name |
ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVSKPSMYHUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)[Si](C)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460878 | |
Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18419-84-6 | |
Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18419-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-diethoxy-1,1,2,2-tetramethyldisilane interact with aryl bromides in the presence of a palladium catalyst, and what are the downstream effects of this interaction?
A1: In the presence of a palladium catalyst, this compound inserts itself into the carbon-bromine bond of aryl bromides. [] This insertion leads to the formation of aryldimethylsilyl ethers. These ethers can then be readily hydrolyzed under controlled pH conditions to yield the desired aryldimethylsilanols. This palladium-catalyzed silylation offers a mild and efficient method for synthesizing aryldimethylsilanols, which are valuable building blocks in organic synthesis. []
Q2: Can you provide details about the structural characterization of this compound?
A2: While the provided research abstract [] focuses on the application of this compound, it does not delve into its detailed structural characterization. For comprehensive information on its molecular formula, weight, and spectroscopic data, it is recommended to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the supplier's safety data sheet.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.